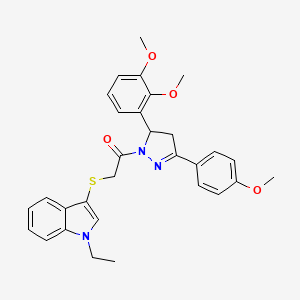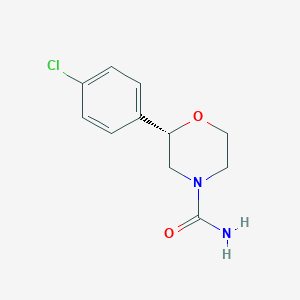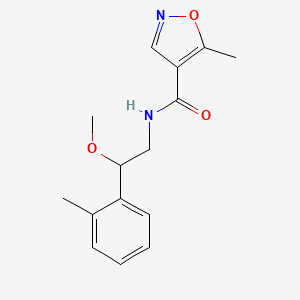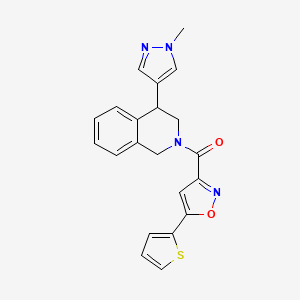![molecular formula C15H14ClN5O3 B2555170 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide CAS No. 942007-45-6](/img/structure/B2555170.png)
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a bicyclic compound consisting of fused pyrazole and pyrimidine rings . The pyrazolo[3,4-d]pyrimidine core is often found in bioactive molecules and has been the subject of various medicinal chemistry studies .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[3,4-d]pyrimidine core, with additional substituents attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and substituents. Pyrazolo[3,4-d]pyrimidines generally have good stability and can form hydrogen bonds, which can be important for their biological activity .科学的研究の応用
Antitumor Activity
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide, and related pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their potential antitumor activity. A study involving the synthesis and characterization of new pyrazolo[3,4-d]pyrimidine derivatives highlighted their evaluation against human breast adenocarcinoma cell lines, with some derivatives showing mild to moderate activity when compared to doxorubicin, a reference antitumor drug. Notably, N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide was identified as the most active compound within this series (El-Morsy, El-Sayed, & Abulkhair, 2017).
Antimicrobial and Anticancer Agents
Further research on pyrazole derivatives, including those with pyrazolo[4,3-d]-pyrimidine derivatives, has shown that these compounds possess potential antimicrobial and anticancer properties. Notably, compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate were characterized and evaluated for their in vitro antimicrobial and anticancer activity, displaying higher anticancer activity than the reference drug, doxorubicin, against various cancer cell lines. This demonstrates the chemical versatility and therapeutic potential of the pyrazolo[3,4-d]pyrimidine framework in developing new treatment options (Hafez, El-Gazzar, & Al-Hussain, 2016).
Adenosine Receptor Affinity
A distinct study on pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine explored their affinity for A1 adenosine receptors. The research found that substituting different groups at the N1 and N5 positions of the pyrazolo[3,4-d]pyrimidine structure could significantly affect adenosine receptor affinity. This insight is crucial for designing compounds with specific receptor selectivity, potentially leading to new therapeutic agents (Harden, Quinn, & Scammells, 1991).
Imaging Agent Development
The design and synthesis of fluorine-18 labeled pyrazolo[1,5-a]pyrimidines for positron emission tomography (PET) imaging of peripheral benzodiazepine receptors (PBRs) highlight another research application. These compounds, including PBR111, exhibited high in vitro affinity and selectivity for PBRs, demonstrating the potential of pyrazolo[3,4-d]pyrimidine derivatives in developing diagnostic tools for neurodegenerative disorders (Fookes et al., 2008).
Anticancer and Antibacterial Evaluation
Research on novel heterocyclic compounds containing a sulfonamido moiety, which includes pyrazolo[3,4-d]pyrimidine derivatives, has shown promising antibacterial activity. This underscores the potential of these compounds in addressing bacterial resistance and the need for new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
将来の方向性
作用機序
Target of action
Pyrazolo[3,4-d]pyrimidines are known to inhibit protein kinases , which are essential in cellular processes and play an important role in the development and progression of many diseases, including cancer .
Mode of action
These compounds interact with protein kinases, inhibiting their activity and thus altering cell cycle progression . This can lead to apoptosis induction within cells .
Biochemical pathways
The inhibition of protein kinases can affect a variety of biochemical pathways, particularly those involved in cell proliferation .
Pharmacokinetics
The pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines can vary depending on the specific compound. Some factors that can influence these properties include the presence of different aromatic, aryl, and alkyl substitutions .
Result of action
The inhibition of protein kinases by pyrazolo[3,4-d]pyrimidines can result in significant alterations in cell cycle progression and the induction of apoptosis .
特性
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-ethoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O3/c1-2-24-8-13(22)19-20-9-17-14-12(15(20)23)7-18-21(14)11-5-3-4-10(16)6-11/h3-7,9H,2,8H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDBEESDAIIUKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,2]Thiazolo[3,4-b]pyrazin-3-amine](/img/structure/B2555090.png)

![N-(2-benzoyl-4-chlorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2555092.png)

![N-[(3-methoxyphenyl)-(pentanoylamino)methyl]pentanamide](/img/structure/B2555095.png)


![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-bromophenyl)amino)formamide](/img/structure/B2555100.png)


![5-bromo-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2555108.png)
![2-[methyl(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2555109.png)
